A Technical Guide to the Comprehensive Structure Elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrate
A Technical Guide to the Comprehensive Structure Elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrate
This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection and sequencing of analytical techniques, ensuring a self-validating and robust approach to structural confirmation. Our methodology is grounded in a multi-technique strategy, ensuring that the final structure is supported by a confluence of orthogonal data, thereby upholding the highest standards of scientific integrity.
Introduction and Preliminary Assessment
2-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry.[1] The presence of a water molecule in its hydrated form introduces a layer of complexity to its structural analysis, as the location and nature of this hydration are critical to its physicochemical properties, such as solubility and stability.[2][3] Therefore, a rigorous and systematic approach is paramount for its complete characterization.
The initial assessment begins with fundamental data gathering to confirm the compound's identity and purity. This includes determining its molecular formula (C₁₀H₈N₂O₂ · xH₂O) and molecular weight.[4][5]
Analytical Workflow: A Multi-Technique Approach
The elucidation of the structure of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate is best achieved through a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The proposed workflow is designed to be logical and efficient, starting with techniques that provide broad structural information and progressing to those that offer fine atomic-level detail.
Caption: Workflow for the structure elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate.
Spectroscopic Elucidation of the Molecular Framework
Mass Spectrometry (MS)
Mass spectrometry is the initial step to confirm the molecular weight of the anhydrous form of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Expected Data & Interpretation: The anhydrous molecule has a chemical formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[5] In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 189.06. In negative ion mode, the [M-H]⁻ ion would be seen at m/z 187.05. High-resolution mass spectrometry will provide an accurate mass measurement, which can be used to confirm the elemental composition.
| Ion | Calculated m/z | Observed m/z (example) |
| [M+H]⁺ | 189.0608 | 189.0610 |
| [M-H]⁻ | 187.0462 | 187.0460 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Data & Interpretation: The FTIR spectrum will show characteristic absorption bands for the carboxylic acid, imidazole, and phenyl groups, as well as the water of hydration.[6][7][8][9]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[8][9]
-
O-H Stretch (Water): A broad absorption around 3400 cm⁻¹.
-
N-H Stretch (Imidazole): A moderate, broad band around 3100-3200 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1710-1760 cm⁻¹.[8][9]
-
C=N and C=C Stretches (Imidazole and Phenyl): Multiple bands in the 1450-1650 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A band in the 1200-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments (such as COSY, HSQC, and HMBC) will be employed.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH and -NH).
-
Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Data & Interpretation:
-
¹H NMR:
-
Phenyl Protons: Signals in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a specific multiplet pattern.
-
Imidazole Proton: A singlet in the aromatic region (δ 7.5-8.5 ppm).
-
NH Proton (Imidazole): A broad singlet, typically downfield (δ 12-14 ppm), which will exchange with D₂O.
-
OH Proton (Carboxylic Acid): A broad singlet, also downfield (δ 11-13 ppm), which will exchange with D₂O.
-
Water Proton: A broad signal, the chemical shift of which is dependent on the solvent and concentration.
-
-
¹³C NMR:
-
2D NMR (HSQC and HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to establish the connectivity between the phenyl ring, the imidazole ring, and the carboxylic acid group.
Characterization of the Hydrated State
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are essential for quantifying the amount of water in the hydrate and for assessing its thermal stability.[10][11][12]
Experimental Protocol:
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an aluminum or ceramic pan.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above the dehydration and decomposition points (e.g., 300 °C).
Expected Data & Interpretation:
-
TGA: The TGA thermogram will show a weight loss step corresponding to the loss of water. The percentage weight loss can be used to calculate the number of water molecules per molecule of the compound. For a monohydrate, the expected weight loss is approximately 8.7%. The onset temperature of this weight loss indicates the temperature at which dehydration begins.[13]
-
DSC: The DSC curve will show an endothermic peak corresponding to the energy required for dehydration. Subsequent endothermic or exothermic events may correspond to melting or decomposition of the anhydrous form.
Caption: Interpretation of TGA and DSC data for hydrate analysis.
Definitive 3D Structure by Single Crystal X-Ray Diffraction (SC-XRD)
While the combination of spectroscopic and thermal data provides a comprehensive picture of the molecule's 2D structure and hydration state, only single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[14][15][16][17]
Experimental Protocol:
-
Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[14]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[14][15]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
Expected Data & Interpretation: The final refined crystal structure will provide precise information on:
-
Molecular Conformation: The dihedral angles between the phenyl and imidazole rings.
-
Bond Lengths and Angles: Confirmation of the covalent bonding framework.
-
Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the carboxylic acid, the imidazole N-H, and the water molecule(s). This will reveal how the water molecule is integrated into the crystal lattice.[18]
-
Crystal Packing: The arrangement of molecules in the unit cell.
Conclusion
The structure elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate requires a meticulous and integrated analytical approach. By systematically applying mass spectrometry, FTIR and NMR spectroscopy, thermal analysis, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework and expert insights to navigate the complexities of this analysis, ensuring data of the highest quality and integrity for research and development applications.
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